2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide

Medicinal Chemistry Receptor Pharmacology Quality Control

2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide (CAS 915402-14-1) is a heterocyclic organic compound consisting of a piperidine ring substituted with a brominated thiophene moiety, supplied as a hydrobromide salt. The compound has a molecular formula of C9H13Br2NS and a molecular weight of 327.08 g/mol.

Molecular Formula C9H13Br2NS
Molecular Weight 327.08 g/mol
CAS No. 915402-14-1
Cat. No. B11767543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide
CAS915402-14-1
Molecular FormulaC9H13Br2NS
Molecular Weight327.08 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C2=CC=C(S2)Br.Br
InChIInChI=1S/C9H12BrNS.BrH/c10-9-5-4-8(12-9)7-3-1-2-6-11-7;/h4-5,7,11H,1-3,6H2;1H
InChIKeyREZWOBZALVJCOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide (CAS 915402-14-1): Procurement-Quality Reference and Research-Use Overview


2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide (CAS 915402-14-1) is a heterocyclic organic compound consisting of a piperidine ring substituted with a brominated thiophene moiety, supplied as a hydrobromide salt. The compound has a molecular formula of C9H13Br2NS and a molecular weight of 327.08 g/mol . It is primarily utilized as a synthetic building block and research tool in medicinal chemistry, with documented in vitro activity against multiple biological targets [1].

Why Substituting 2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide with Unspecified Piperidine-Thiophene Analogs Introduces Uncontrolled Experimental Variability


The substitution pattern and counterion form of 2-(5-bromo-thiophen-2-yl)-piperidine hydrobromide directly influence its receptor interaction profile and physicochemical properties. The presence of a bromine atom at the 5-position of the thiophene ring is critical for its observed binding to a broad panel of receptors, including NK2, 5-HT1A, and μ-opioid receptors [1]. Furthermore, as a hydrobromide salt, its solubility and handling characteristics differ from free-base or alternative salt forms. Generic substitution with a structurally related but chemically distinct analog would yield divergent biological data and compromise experimental reproducibility [2].

Quantitative Differentiation Evidence for 2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide (CAS 915402-14-1) Relative to Structural and Pharmacological Comparators


Vendor-Specified Purity of ≥95% Enables Reproducible in vitro Pharmacological Profiling

Commercial suppliers specify a minimum purity of 95% for 2-(5-bromo-thiophen-2-yl)-piperidine hydrobromide . This specification aligns with industrial standards for research-grade compounds and ensures that the measured biological activities (e.g., pKi values) are attributable to the target molecule rather than impurities, which is a critical consideration when selecting a building block for lead optimization .

Medicinal Chemistry Receptor Pharmacology Quality Control

Broad Receptor Panel Profile with Modest Potency (pKi ~5) Contrasts with Sub-nanomolar NK2-Selective Antagonists

In vitro binding assays reveal that 2-(5-bromo-thiophen-2-yl)-piperidine hydrobromide interacts with a broad panel of receptors, including NK2 (pKi = 5.07), 5-HT1A, μ-opioid (pKi = 5.34), and D3 [1]. This multi-target profile is distinct from highly selective NK2 antagonists such as GR159897 (rat NK2 pKi = 10.0) or MEN15596 (human NK2 pKi = 10.1) [2]. The compound's lower potency and broader selectivity profile make it a valuable tool for identifying off-target liabilities or exploring polypharmacology.

Neurokinin Receptor CNS Drug Discovery Receptor Profiling

Moderate Antimicrobial Activity Against Pseudomonas aeruginosa (MIC 18.5 μg/mL) Distinguishes from Potent Clinical Antibiotics

2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide exhibits an MIC of 18.5 μg/mL against Pseudomonas aeruginosa [1]. This is significantly higher than the MICs of standard-of-care antibiotics such as ciprofloxacin, which ranges from 0.15 to 2 μg/mL against susceptible strains [2]. While not a potent antibacterial agent, this moderate activity establishes a baseline for structure-activity relationship (SAR) studies aimed at improving potency.

Antimicrobial Resistance Pseudomonas aeruginosa MIC Determination

Antiparasitic Activity Against Plasmodium falciparum (IC50 1.67 μM) Provides a Baseline for Antimalarial Lead Optimization

In vitro testing reveals that 2-(5-bromo-thiophen-2-yl)-piperidine hydrobromide inhibits the growth of Plasmodium falciparum with an IC50 of 1672 nM (1.67 μM) [1]. This activity is modest compared to clinically used antimalarials such as chloroquine (IC50 typically <50 nM for sensitive strains), but it provides a starting point for medicinal chemistry efforts. The compound's piperidine scaffold is a known pharmacophore in antimalarial drug discovery, and this data enables direct potency comparisons with other piperidine-based analogs [2].

Antimalarial Drug Discovery Plasmodium falciparum IC50 Determination

Bromo-Substituted Thiophene Handle Enables Divergent Synthetic Elaboration as a Versatile Building Block

The 5-bromo substituent on the thiophene ring of 2-(5-bromo-thiophen-2-yl)-piperidine hydrobromide serves as a synthetic handle for further derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig couplings) . This contrasts with unsubstituted thiophene-piperidine analogs, which lack a site for regioselective functionalization. The hydrobromide salt form also offers distinct solubility and handling properties compared to the free base, which may be advantageous in certain synthetic sequences [1].

Synthetic Chemistry Building Block Cross-Coupling

Optimal Application Scenarios for 2-(5-Bromo-thiophen-2-yl)-piperidine hydrobromide (CAS 915402-14-1) Based on Quantified Evidence


Medicinal Chemistry Lead Optimization: A Starting Point for SAR-Driven Improvement

The compound's broad, moderate receptor binding profile (NK2 pKi 5.07, μ-opioid pKi 5.34) [1] and its moderate antimicrobial (MIC 18.5 μg/mL) and antimalarial (IC50 1.67 μM) activities [2] make it an ideal starting point for medicinal chemistry campaigns. Researchers can use its well-defined baseline activity to guide structure-activity relationship (SAR) studies, with the goal of improving potency and selectivity through rational design. The bromine handle facilitates efficient synthesis of analog libraries.

Polypharmacology and Off-Target Screening: A Tool for Assessing Multi-Receptor Interactions

Given its documented interaction with a panel of >10 receptors, including 5-HT1A, D3, and μ-opioid [1], this compound can serve as a probe for investigating polypharmacology or for identifying potential off-target liabilities in CNS drug discovery programs. Its moderate affinity (pKi ~5) across multiple targets provides a unique tool for studying the interplay between different receptor systems, in contrast to highly selective tool compounds.

Synthetic Methodology Development: A Model Substrate for Thiophene Functionalization

The presence of a bromine atom on the thiophene ring provides a site for regioselective cross-coupling reactions [1]. This makes 2-(5-bromo-thiophen-2-yl)-piperidine hydrobromide a valuable model substrate for developing and optimizing palladium-catalyzed coupling methodologies, including Suzuki, Stille, and Buchwald-Hartwig reactions. The hydrobromide salt form may also be of interest in studies of salt-form effects on reaction outcomes.

In vitro Pharmacology Quality Control: A Reference Compound for Assay Validation

With its defined purity specification (≥95%) [1] and characterized biological activities [2], this compound can be used as a reference standard for validating in vitro binding and functional assays. Its consistent performance across multiple receptor targets ensures that experimental variability is minimized, making it a reliable positive control for high-throughput screening campaigns.

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